

Application Notes and Protocols for DiSulfo-Cy5 Alkyne TEA Click Chemistry Labeling

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

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These application notes provide a detailed protocol for the labeling of azide-modified biomolecules with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry. This method is highly efficient and specific, creating a stable triazole linkage. The use of Triethylammonium Acetate (TEA) buffer is highlighted for specific applications such as oligonucleotide labeling.

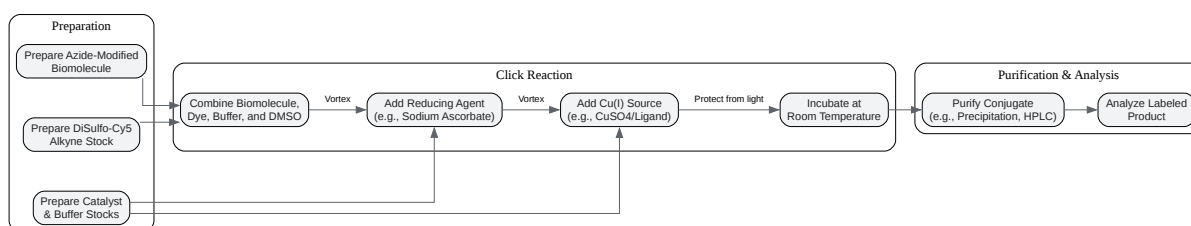
DiSulfo-Cy5 is a water-soluble, bright, far-red fluorescent dye, making it ideal for a variety of applications where hydrophilicity is important, including protein and nanoparticle conjugation.[1][2] Its fluorescence is pH-insensitive between pH 4 and 10.[3][4] The excitation and emission maxima of DiSulfo-Cy5 are approximately 648 nm and 671 nm, respectively, rendering it compatible with common laser lines such as 633 nm or 647 nm.[3][4]

The click chemistry reaction itself is a robust and bioorthogonal process, meaning the alkyne and azide functional groups react selectively with each other without interfering with other functional groups found in native biomolecules.[5][6][7] This reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[8][9] Ligands such as Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) ion and enhance reaction efficiency.[9]

Key Experimental Methodologies

The following protocol is a general guideline for the labeling of azide-modified biomolecules with DiSulfo-Cy5 alkyne. Optimal conditions may vary depending on the specific biomolecule and experimental goals.

Experimental Workflow Diagram



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Caption: Workflow for labeling azide-modified biomolecules with DiSulfo-Cy5 alkyne.

Materials and Reagents

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- DiSulfo-Cy5 alkyne
- Dimethyl sulfoxide (DMSO)
- Triethylammonium acetate (TEA) buffer (e.g., 2 M, pH 7.0)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)

- TBTA or THPTA ligand
- Sodium Ascorbate
- Nuclease-free water
- Purification system (e.g., HPLC, spin columns, or reagents for precipitation)

Stock Solution Preparation

Reagent	Stock Concentration	Solvent	Storage
DiSulfo-Cy5 Alkyne	10 mM	DMSO	-20°C, protected from light
Azide-modified Biomolecule	Varies (e.g., 20-200 µM)	Water or appropriate buffer	As per biomolecule recommendations
TEA Buffer	2 M	Water	Room Temperature
Copper(II) Sulfate (CuSO ₄)	100 mM	Water	Room Temperature
TBTA/THPTA Ligand	200 mM	Water	-20°C
Sodium Ascorbate	100 mM	Water (prepare fresh)	On ice during use
Copper(II)-Ligand Complex	10 mM Cu(II) in complex	See note below	-20°C

Note on Copper(II)-Ligand Complex: To prepare a 10 mM stock, mix 1 part 100 mM CuSO₄ with 2 parts 200 mM THPTA ligand. This solution can be stored frozen for several weeks.^[9]

Labeling Protocol for Oligonucleotides

This protocol is adapted for labeling alkyne-modified oligonucleotides with an azide-functionalized dye, and the principle is directly applicable for labeling azide-modified oligonucleotides with DiSulfo-Cy5 alkyne.

- In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water.

- Add 2 M TEA buffer to a final concentration of 0.2 M.[\[7\]](#)
- Add DMSO to a final volume of 50%.[\[7\]](#)
- Add the DiSulfo-Cy5 alkyne stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[\[7\]](#) Vortex to mix.
- Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[\[7\]](#) Vortex briefly.
- Add the Copper(II)-Ligand complex to a final concentration of 0.5 mM.[\[7\]](#) Vortex thoroughly.
- Incubate the reaction at room temperature overnight, protected from light.
- Purify the labeled oligonucleotide using ethanol or acetone precipitation, followed by HPLC or PAGE.[\[7\]](#)

General Labeling Protocol for Proteins

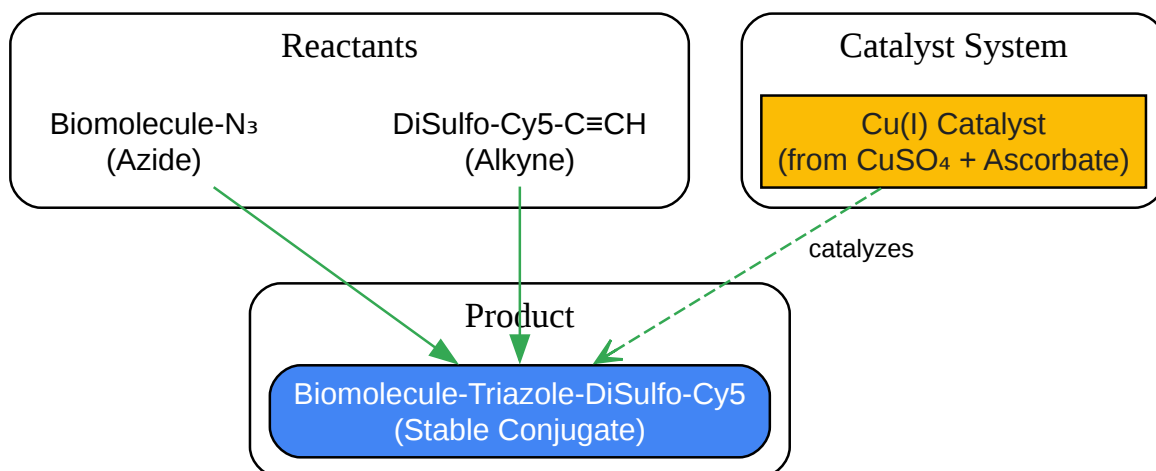
- Dissolve the azide-modified protein in a suitable buffer (e.g., PBS).
- Add the DiSulfo-Cy5 alkyne stock solution to achieve a 4-50 fold molar excess over the protein.
- Add the Copper(II)-Ligand complex to a final concentration of 25 equivalents.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 equivalents.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[\[9\]](#)
- Purify the labeled protein using size exclusion chromatography or dialysis to remove excess dye and catalyst components.

Quantitative Data Summary

Parameter	Oligonucleotide Labeling	General Protein Labeling
Biomolecule Concentration	20 - 200 μ M	1-5 mg/mL
DiSulfo-Cy5 Alkyne Concentration	1.5x molar excess over oligo[7]	4-50x molar excess over protein[9]
TEA Buffer Final Concentration	0.2 M[7]	Not specified (PBS commonly used)
DMSO Final Concentration	50% (v/v)[7]	Not specified
Copper(II)-Ligand Final Conc.	0.5 mM[7]	25 equivalents[9]
Sodium Ascorbate Final Conc.	0.5 mM[7]	40 equivalents[9]
Incubation Time	Overnight[7]	30-60 minutes[9]
Incubation Temperature	Room Temperature	Room Temperature

Signaling Pathway and Reaction Mechanism

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Caption: The Cu(I)-catalyzed click chemistry reaction between an azide and an alkyne.

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